



Application Notes: Fluorescent Imaging of **N4- Acetylcytosine** (ac4C) in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N4-Acetylcytosine				
Cat. No.:	B085167	Get Quote			

Introduction

N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a crucial role in regulating RNA stability, translation, and overall gene expression.[1][2][3][4] Dysregulation of ac4C has been implicated in various diseases, including cancer, making it a significant target for research and therapeutic development.[2] Visualizing the subcellular localization and dynamics of ac4C-modified RNA is essential for understanding its biological functions. This document details a novel and highly specific method for the fluorescent labeling and imaging of ac4C in single cells: the Fluorine Metabolic Labeling mediated Proximity Ligation Assay (FMPLA).

Principle of the Method

The FMPLA method is an innovative technique that combines metabolic labeling, bioorthogonal chemistry, and proximity ligation to achieve sensitive and specific in situ detection of newly synthesized ac4C-modified RNA. The core principle involves three main stages:

- Metabolic Labeling: Cells are incubated with a fluorine-modified acetyl donor precursor, ethyl
 fluoroacetate. This compound is metabolized by cellular enzymes, leading to the
 incorporation of a fluoroacetyl group onto cytidine residues in newly transcribed RNA,
 forming N4-fluoroacetylcytidine (F-ac4C).
- Bioorthogonal Chemistry & Proximity Probes: The fluorine atom on F-ac4C serves as a bioorthogonal handle. A specialized probe (Probe A) containing a thiol group selectively



reacts with the F-ac4C via a fluorine-thiol displacement reaction. A second probe (Probe B), specific to the RNA sequence adjacent to the ac4C site, is hybridized to the target RNA. The close proximity of Probe A and Probe B on the same RNA molecule is a critical requirement for the subsequent step.

Signal Amplification and Detection: Two additional connector probes (Probe C1 and C2) bind
to the proximal Probe A and Probe B, forming a circular DNA template. This template initiates
a rolling circle amplification (RCA) reaction, generating a long, repetitive DNA amplicon.
 Finally, fluorescently labeled molecular beacons hybridize to the RCA product, resulting in a
bright, localized fluorescent signal that can be visualized by microscopy.

Applications

- Single-cell imaging of ac4C-modified RNA: Visualize the subcellular localization and abundance of specific ac4C sites in various RNA species, including mRNA, rRNA, and noncoding RNAs.
- Studying the dynamics of RNA acetylation: Monitor the changes in ac4C levels in response to cellular stimuli, cell cycle progression, or drug treatment.
- Investigating the role of ac4C in disease: Analyze ac4C modification patterns in healthy
 versus diseased cells, such as cancer cells, to identify potential biomarkers or therapeutic
 targets.
- High-throughput screening: The method can be adapted for high-content screening assays to identify small molecules that modulate the activity of the ac4C writer enzyme, NAT10.

Quantitative Data Summary

The FMPLA method allows for the quantification of ac4C levels by counting the number of fluorescent spots per cell. The following table summarizes representative quantitative data from FMPLA experiments.



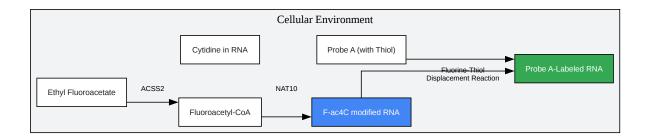
Target RNA (ac4C site)	Cell Line	Condition	Mean Fluorescent Spots per Cell (± SD)	Fold Change vs. Control
18S rRNA (1842)	HeLa	Ethyl Fluoroacetate Treated	72.8 ± 23.8	~6.9x
18S rRNA (1842)	HeLa	Vehicle Control	10.6 ± 8.3	1.0x
CA9 mRNA (420)	HeLa	Ethyl Fluoroacetate Treated	45.2 ± 15.1	~7.5x
CA9 mRNA (420)	HeLa	Vehicle Control	6.0 ± 4.2	1.0x
CA9 mRNA (420)	HeLa	NAT10 siRNA	12.5 ± 6.8	~2.1x (vs. Treated)
ASPH mRNA (CDS)	HeLa	Cisplatin Treated	Not specified	~93.4% increase
ASPH mRNA (5' UTR)	HeLa	Cisplatin Treated	Not specified	~83.7% increase
ASPH mRNA (3' UTR)	HeLa	Cisplatin Treated	Not specified	~42.7% increase

Data is synthesized from the findings presented in the source literature.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Labeling and Bioorthogonal Reaction Pathway



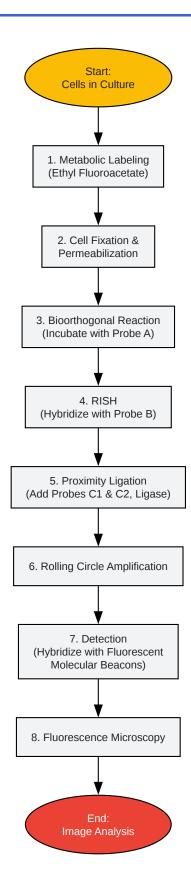


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Caption: Metabolic incorporation of fluoroacetate and subsequent bioorthogonal labeling of F-ac4C RNA.

FMPLA Experimental Workflow





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Caption: Step-by-step experimental workflow for the FMPLA method.



Protocols Materials and Reagents

- Cell Culture:
 - HeLa cells (or other cell line of interest)
 - DMEM complete medium (with 10% FBS, 100 U/ml penicillin, 100 μg/ml streptomycin)
 - o Glass-bottom dishes (20 mm), poly-L-lysine coated
- Metabolic Labeling:
 - Ethyl fluoroacetate
- · Fixation and Permeabilization:
 - Phosphate-buffered saline (PBS)
 - 4% Paraformaldehyde (PFA) in PBS
 - o 0.5% Triton X-100 in PBS
- Bioorthogonal Reaction and RISH:
 - ADB-Probe A (Probe A with a 5' benzenethiol group conjugated to an azidedibenzocyclooctyne group)
 - Probe B (sequence-specific for RNA adjacent to ac4C site)
 - Reaction Buffer: 2 mM TCEP, 100 mM Tris-HCl (pH 7.5), 10 μg/ml salmon sperm DNA, 1
 U/μl RiboLock RNase inhibitor, 0.25 mg/ml RNase-free BSA
 - TBST (Tris-buffered saline with 0.1% Tween 20)
- Proximity Ligation and RCA:
 - Probe C1 and Probe C2 (connector oligos)



- Ligation Buffer
- T4 DNA Ligase
- Amplification Buffer: 1x phi29 DNA polymerase reaction buffer, 0.25 mM dNTPs, 1 U/μl RNase inhibitor, 1 U/μl phi29 DNA polymerase
- · Detection and Imaging:
 - Molecular Beacons (fluorescently labeled)
 - Probe Hybridization Buffer: 2x SSC, 10 µg/ml salmon sperm DNA, 0.25 mg/ml RNase-free
 BSA, 1 U/μl RNase inhibitor
 - DAPI (1 μg/ml)
 - 2x SSC buffer with 10% (v/v) formamide

Experimental Protocols

1. Cell Culture and Metabolic Labeling

- Seed HeLa cells on poly-L-lysine coated 20-mm glass-bottom dishes. Culture cells to 70-90% confluency.
- Replace the culture medium with fresh DMEM complete medium containing 2 mM ethyl fluoroacetate.
- Incubate the cells for 8-12 hours at 37°C in a 5% CO2 incubator.

2. Cell Fixation and Permeabilization

- · Wash the cells twice with PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.



· Wash the cells three times with PBS.

3. Bioorthogonal Reaction and RISH

- Incubate the fixed and permeabilized cells in the Reaction Buffer supplemented with 400 nM ADB-Probe A for 12 hours at 37°C.
- · Wash the cells three times with TBST.
- Incubate the cells with Probe B in the Reaction Buffer for 2 hours at 37°C.
- Wash the cells three times with TBST.

4. Proximity Ligation and Rolling Circle Amplification (RCA)

- Incubate the cells with Probe C1 and Probe C2 in Ligation Buffer with T4 DNA Ligase for 2 hours at 37°C.
- Wash the cells three times with TBST.
- Perform the in situ RCA reaction by incubating the cells in Amplification Buffer for 16 hours at 37°C.
- · Wash the cells three times with TBST.

5. Detection and Imaging

- Incubate the cells with 100 nM fluorescently labeled Molecular Beacons in Probe Hybridization Buffer for 4-6 hours at 37°C.
- Wash the cells three times with 2x SSC buffer containing 10% (v/v) formamide.
- Stain the nuclei with 1 μg/ml DAPI for 10 minutes.
- Wash the cells three times with 2x SSC.
- Acquire images using a fluorescence microscope.

Image Analysis and Quantification



- Acquire Z-stack images of the cells.
- Use image analysis software (e.g., ImageJ/Fiji) to perform a maximum intensity projection of the Z-stacks.
- Count the number of fluorescent spots in each cell.
- Normalize the data and perform statistical analysis as required.

Conclusion

The FMPLA method provides a powerful tool for the sensitive and specific visualization of ac4C-modified RNA in single cells. Its ability to provide spatial and quantitative information on RNA acetylation will undoubtedly contribute to a deeper understanding of the epitranscriptome's role in health and disease.

References

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- To cite this document: BenchChem. [Application Notes: Fluorescent Imaging of N4-Acetylcytosine (ac4C) in RNA]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085167#fluorescent-labeling-of-n4-acetylcytosine-for-imaging]

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